フォンダパリヌクスナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

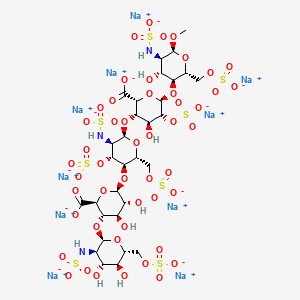

フォンダパリヌクスは、低分子量ヘパリンと化学的に関連する合成抗凝固剤です。それは、凝固カスケードにおける重要な酵素であるXa因子を選択的に阻害するペンタサッカライドです。 フォンダパリヌクスは、アリクストラという商品名で販売されており、深部静脈血栓症や肺塞栓症など、静脈血栓塞栓症の予防と治療に臨床的に使用されています .

作用機序

フォンダパリヌクスは、アンチトロンビンIII(ATIII)に選択的に結合し、そのXa因子の阻害作用を約300倍に増強することにより、その抗凝固効果を発揮します。 この阻害により、プロトロンビンのトロンビンへの変換が阻害され、凝固カスケードが中断され、血栓形成が防止されます .

類似の化合物との比較

フォンダパリヌクスは、エノキサパリン、リバーロキサバン、アピキサバンなどの他の抗凝固剤と比較されています。

類似の化合物

- エノキサパリン

- リバーロキサバン

- アピキサバン

- ヘパリン

- ダルテパリン

フォンダパリヌクスは、その合成特性、Xa因子に対する高い特異性、ヘパリン誘発性血小板減少症のリスクが低いことから際立っています .

科学的研究の応用

Fondaparinux has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosaminoglycan interactions and anticoagulant mechanisms.

Biology: Investigated for its role in inhibiting factor Xa and its interactions with antithrombin.

Medicine: Clinically used to prevent and treat venous thromboembolism, deep vein thrombosis, and pulmonary embolism. .

生化学分析

Biochemical Properties

Fondaparinux sodium selectively binds to antithrombin III (ATIII), potentiating the innate neutralization of Factor Xa by ATIII about 300 times . This interaction plays a crucial role in its anticoagulant activity.

Cellular Effects

Fondaparinux sodium blocks the activity of certain clotting substances in the blood . It is used to prevent a type of blood clot called deep vein thrombosis (DVT), which can lead to blood clots in the lungs (pulmonary embolism) .

Molecular Mechanism

Fondaparinux sodium prevents thrombus formation by selectively binding to ATIII, thus catalyzing the specific inactivation of factor Xa, interrupting the coagulation cascade at the point where the intrinsic and extrinsic coagulation paths merge . Neutralization of Factor Xa interrupts the blood coagulation cascade and inhibits both thrombin formation and thrombus development .

Temporal Effects in Laboratory Settings

Fondaparinux sodium has a long half-life (terminal half-life of 17–21 hours), allowing once-daily administration . It is primarily excreted unchanged in the urine . In animal models of venous stasis thrombosis and dynamic thrombus growth, intravenous or subcutaneous fondaparinux inhibited thrombus generation and development in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models of venous stasis thrombosis and dynamic thrombus growth, intravenous or subcutaneous fondaparinux inhibited thrombus generation and development in a dose-dependent manner .

Metabolic Pathways

Fondaparinux sodium is not metabolized by liver enzymes and does not inhibit cytochrome P450-mediated metabolism of other drugs . It is primarily excreted unchanged in the urine .

Transport and Distribution

Fondaparinux sodium is administered subcutaneously and has 100% absolute bioavailability . Its distribution volume suggests that drug distribution is limited to the vascular compartment only .

Subcellular Localization

As an anticoagulant, Fondaparinux sodium functions in the blood plasma where it binds to ATIII and inhibits Factor Xa . It does not have a specific subcellular localization as it performs its function in the circulatory system, not within the cells.

準備方法

合成経路と反応条件

フォンダパリヌクスは、事前活性化ベースの反復的ワンポットグリコシル化法によって合成されます。この方法には、3つのグルコサミン構成要素と2つのウロン酸ドナーの組み立てが含まれます。 このプロセスは非常に立体選択的で効率的であり、調製手順を簡素化します .

工業的生産方法

フォンダパリヌクスナトリウム注射液の工業的生産には、いくつかの手順が含まれます。

- 原料と補助材料の計量。

- 溶液調製容器に注射用水を添加し、100°Cに加熱し、室温に冷却し、有効成分と等張調整剤を添加する。

- pH調整剤を使用してpH値を6.5〜7.5に調整し、残りの注射用水を添加する。

- 溶液を0.22ミクロンの微細孔フィルター膜で濾過する。

- 濾過した溶液を予め充填されたシリンジに充填し、121°Cで湿熱滅菌を行う。

- 外観検査、包装、最終検査を行う .

化学反応の分析

反応の種類

フォンダパリヌクスは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を含む。

還元: 水素の付加または酸素の除去を含む。

置換: ある官能基を別の官能基に置き換えることを含む。

一般的な試薬と条件

フォンダパリヌクスの合成と反応に使用される一般的な試薬には、炭酸ナトリウム、塩化ベンジルクロロホルメート、アセトンなどがあります。 反応は通常、10°Cから100°Cまでの制御された温度で行われます .

主な生成物

これらの反応から生成される主な生成物には、さまざまな中間体と、医療用途で使用される最終的なフォンダパリヌクスナトリウム化合物などがあります .

科学研究への応用

フォンダパリヌクスは、幅広い科学研究への応用があります。

類似化合物との比較

Fondaparinux is compared with other anticoagulants such as enoxaparin, rivaroxaban, and apixaban:

Rivaroxaban and Apixaban: These are oral factor Xa inhibitors, whereas fondaparinux is administered subcutaneously.

Similar Compounds

- Enoxaparin

- Rivaroxaban

- Apixaban

- Heparin

- Dalteparin

Fondaparinux stands out due to its synthetic nature, high specificity for factor Xa, and lower risk of heparin-induced thrombocytopenia .

特性

CAS番号 |

114870-03-0 |

|---|---|

分子式 |

C31H53N3NaO49S8 |

分子量 |

1531.3 g/mol |

IUPAC名 |

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H53N3O49S8.Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;/m1./s1 |

InChIキー |

ZXIQEAFRRVQRSW-SKWQCJBYSA-N |

SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

異性体SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na] |

正規SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na] |

外観 |

Solid powder |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Fondaparinux sodium; Fondaparinux sodium salt; PENTA; Arixtra; Xantidar; SR 90107A; IC-85158; SR-90107A; SR90107A; IC 85158; IC85158; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

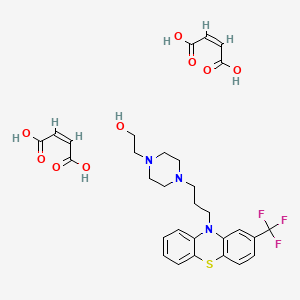

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。